REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([Cl:15])[c:7]([N+:12](=[O:13])[O-:14])[cH:8][n:9][c:10]2[cH:11]1.[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[NH2:23][CH2:24][CH2:25][CH2:26][OH:27].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([NH:23][CH2:24][CH2:25][CH2:26][OH:27])[c:7]([N+:12](=[O:13])[O-:14])[cH:8][n:9][c:10]2[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cnc2cc(Br)ccc2c1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1cnc2cc(Br)ccc2c1NCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |